3-Methoxy-6-phenylpyridazine
Overview
Description
3-Methoxy-6-phenylpyridazine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.2099 . It’s a derivative of pyridazine, which is an organic compound where two carbons in the benzene ring are replaced by nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazine ring with a methoxy group (OCH3) at the 3-position and a phenyl group (C6H5) at the 6-position . Detailed structural analysis such as bond lengths, bond angles, and dihedral angles are not provided in the sources retrieved.Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.2099 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.Scientific Research Applications
Pharmacological Properties
Research on compounds structurally related to 3-Methoxy-6-phenylpyridazine has revealed significant pharmacological properties. For instance, studies have synthesized and evaluated 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones for potential anti-inflammatory and analgesic activities. These compounds have shown remarkable selectivity for COX-2 enzymes without causing ulcerogenic and cardiovascular side effects, indicating their potential as anti-inflammatory agents (Sharma & Bansal, 2016).
Receptor Binding Selectivity
Another study focused on 3-Phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and Analogues, demonstrating high-affinity ligands for the γ-aminobutyric acid-A (GABA-A) receptors with selectivity over certain receptor subtypes. This indicates the potential use of these compounds in neuroscience research and therapeutic applications (Carling et al., 2004).
Antibacterial Activity
Research involving the synthesis and evaluation of novel thieno[2,3-c]pyridazines, using a compound similar to this compound as a starting material, has explored their antibacterial activities. This suggests the potential of these compounds in the development of new antibacterial agents (Al-Kamali et al., 2014).
Synthetic Routes and Applications
The development of new synthetic routes for compounds like 6-methoxypyridazine-3-carboxylic acid, closely related to this compound, indicates the growing interest in such compounds for various chemical and pharmaceutical applications (Ju Xiu-lian, 2011).
Tubulin Polymerization Inhibition
A study identified a series of indenopyrazoles, with structural similarities to this compound, as inhibitors of tubulin polymerization. This is significant for cancer research, as tubulin polymerization is a crucial process in cell division and its inhibition can be a strategy for anticancer therapies (Minegishi et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 3-Methoxy-6-phenylpyridazine are the Genome polyproteins of HRV-14 and HRV-1A . These polyproteins play a crucial role in the replication of the virus, making them an important target for antiviral drugs .
Mode of Action
this compound interacts with these targets, specifically the Capsid protein VP1, to inhibit the attachment of the virion to the target host cells . This interaction induces conformational changes in the capsid, which are likely facilitated by tyrosine kinases . By preventing the attachment of the virus to the host cells, the compound effectively inhibits the replication of the virus .
Biochemical Pathways
It is known that the compound’s mechanism of action is based on its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The compound’s absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance are all areas of ongoing research .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of viral replication. By preventing the attachment of the virus to host cells, the compound effectively stops the virus from replicating and spreading .
properties
IUPAC Name |
3-methoxy-6-phenylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-8-7-10(12-13-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEKNUOVEYRUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454620 | |
Record name | 3-methoxy-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4578-42-1 | |
Record name | 3-methoxy-6-phenylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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